N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-15-12-16-8-10-18(11-9-16)22-19(23)20(13-4-5-14-20)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIYMJABROKOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-(cyanomethyl)benzylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenyl-1-phenylcyclopentane-1-carboxamide.
Reduction: Formation of N-[4-(aminomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Electron-Withdrawing Substituents
- N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide (CAS 1023540-70-6): Incorporates a chloro and trifluoromethyl group on the phenyl ring, enhancing electron-withdrawing effects.
- 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide (CAS 1024081-90-0): The trifluoromethoxy group offers moderate electron withdrawal and metabolic stability. Its molecular weight (unreported in evidence) is expected to exceed 350 g/mol, similar to other trifluoromethylated analogs .
Electron-Donating Substituents
- N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide (C₁₉H₂₁NO₂): The methoxy group donates electron density, increasing solubility in polar solvents. Its lower molecular weight (295.38 g/mol) may enhance bioavailability compared to bulkier analogs .
Alkyl Chain Modifications
- N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1024253-13-1): The butyl chain introduces significant lipophilicity (molecular weight: 321.50 g/mol), favoring passive diffusion across biological membranes but risking off-target interactions .
Heterocyclic and Functional Group Variations
- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide: Shares the cyanomethylphenyl group but incorporates a triazinoindole-thioacetamide moiety. This complex heterocyclic system (molecular weight: ~512 g/mol) likely enhances binding to proteins or nucleic acids, as evidenced by its high purity (95%) and LCMS validation .
- N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxooctahydro-1H-cyclopenta[d]pyrimidine-1-carboxamide : Combines a pyrimidine ring with fluorinated substituents, increasing rigidity and metabolic resistance. Its synthesis via DCC-mediated coupling reflects standard carboxamide preparation methodologies .
Data Table: Key Parameters of Compared Compounds
Biological Activity
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is a synthetic compound with a complex structure that includes a cyanomethyl group, a phenyl ring, and a cyclopentane moiety. This article explores its biological activity, highlighting its potential applications in pharmacology and biotechnology, along with relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H20N2O
- Molecular Weight : 304.393 g/mol
- CAS Number : 591241-84-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may bind to lysophosphatidic acid receptors (LPARs), which are involved in various signaling pathways related to cell growth, survival, and migration. This interaction could potentially influence cancer cell proliferation and metastasis.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting cancer cell lines.
- Neurotransmitter Modulation : The carboxamide functional group is known for its role in modulating neurotransmitter activity, which could be beneficial in neurological disorders.
Comparison Table of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide | Acetyl instead of cyanomethyl | Anticancer properties | Acetyl group may alter biological interactions |
| N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | Fluorine substitution | Potential receptor modulation | Fluorine may enhance lipophilicity |
| N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | Methoxy group present | Antioxidant activity | Methoxy enhances solubility |
Case Study 1: Interaction with LPARs
A study investigated the binding affinity of this compound to lysophosphatidic acid receptors. The results indicated that the compound exhibited moderate affinity, suggesting its potential as a therapeutic agent for conditions involving aberrant LPAR signaling.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.
Applications in Biotechnology
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its ability to interact with biological receptors positions it as a candidate for drug development targeting cancer and neurological disorders.
- Biomaterials : The compound's structural characteristics can be utilized in creating biomaterials for drug delivery systems due to its biocompatibility.
Q & A
Q. What are the standard synthetic protocols for N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide?
The synthesis typically involves multi-step reactions starting with cyclopentane ring formation, followed by carboxamide coupling. Key steps include:
- Cyclopentane precursor preparation : Cyclopentane-1-carboxylic acid derivatives are synthesized via cyclization reactions using substrates like cyclohexene or cyclopropane intermediates .
- Amide coupling : The carboxylic acid reacts with 4-(cyanomethyl)aniline using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, particularly the cyclopentane ring and cyanomethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1660 cm) .
Q. How can researchers optimize reaction yields during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., cyclopropanation) prevents side reactions .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
Advanced Research Questions
Q. What structural modifications enhance target selectivity in analogs of this compound?
- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring improves receptor binding affinity, as seen in fluorophenyl analogs .
- Cyclopentane ring substitution : Replacing the cyclopentane with azepane (7-membered ring) alters conformational flexibility, impacting pharmacokinetics .
- Cyanomethyl positioning : Shifting the cyanomethyl group to the meta position on the phenyl ring may reduce steric hindrance in target interactions .
Q. How can conflicting bioactivity data from different studies be resolved?
- Comparative assays : Use standardized in vitro models (e.g., M1 muscarinic receptor antagonism assays) to eliminate variability .
- Structural analysis : X-ray crystallography or molecular docking identifies binding mode discrepancies .
- Metabolic profiling : LC-MS/MS detects degradation products that may explain reduced activity in certain conditions .
Q. What methodologies elucidate the compound’s mechanism of action?
- Target engagement studies : Radioligand displacement assays quantify binding to receptors (e.g., nicotinic acetylcholine receptors) .
- Functional selectivity assays : Measure cAMP inhibition or calcium flux in cell lines expressing specific receptor subtypes .
- Kinetic studies : Surface plasmon resonance (SPR) determines association/dissociation rates for target interactions .
Q. How can physicochemical properties (e.g., solubility) be improved for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
